methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate is a complex organic compound with a molecular formula of C19H15ClN2O5 and a molecular weight of 386.79 g/mol . This compound is characterized by its unique structure, which includes a benzoate ester, a cyanoprop-2-enoyl group, and a dimethoxyphenyl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with malononitrile to form a cyanoprop-2-enoyl intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyanoprop-2-enoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid
- Methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H17ClN2O5 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-17-10-12(9-15(21)18(17)27-2)8-13(11-22)19(24)23-16-7-5-4-6-14(16)20(25)28-3/h4-10H,1-3H3,(H,23,24)/b13-8+ |
InChI Key |
GNEGOVJYDYDNFM-MDWZMJQESA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)Cl)OC |
Origin of Product |
United States |
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